Hypolaetin

Inflammation Eicosanoid Signaling Flavonoid Pharmacology

Hypolaetin is a selective 5-LOX inhibitor (IC₅₀ 4.5 µM) with >15-fold selectivity over COX. The C-8 hydroxyl directly impacts metal-chelation and enzyme binding affinity, distinguishing it from luteolin and glycosylated derivatives. It also inhibits glycogen phosphorylase b (IC₅₀ 15.7 µM), serving as a benchmark for SAR studies in diabetes and inflammation. Procure this aglycone reference standard for targeted pathway dissection.

Molecular Formula C15H10O7
Molecular Weight 302.23 g/mol
CAS No. 27696-41-9
Cat. No. B1241216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHypolaetin
CAS27696-41-9
Molecular FormulaC15H10O7
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O)O)O
InChIInChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)12-5-10(19)13-9(18)4-11(20)14(21)15(13)22-12/h1-5,16-18,20-21H
InChIKeyASOIXDIITRKTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hypolaetin (8-Hydroxyluteolin) CAS 27696-41-9: Procurement-Grade Biochemical Profile for Anti-Inflammatory and Metabolic Research


Hypolaetin (3',4',5,7,8-pentahydroxyflavone) is a naturally occurring flavone aglycone characterized by the addition of a hydroxyl group at the C8 position relative to luteolin, which differentiates it from its close structural analog [1]. It serves as the reference aglycone for various glycosides isolated from Sideritis species and Marchantia berteroana, and is utilized in research targeting inflammation, metabolic disorders, and oxidative stress [2].

Why Hypolaetin (27696-41-9) Cannot Be Substituted by Luteolin or Common Flavonoids in Critical Assays


While hypolaetin shares the catechol B-ring motif with luteolin, the presence of the C8 hydroxyl group confers distinct pharmacological selectivity and potency that cannot be extrapolated from common flavonoids. Substitution with luteolin or quercetin introduces significant variability in enzyme inhibition profiles, as demonstrated by direct comparative studies showing that hypolaetin exhibits a unique balance of 5-lipoxygenase selectivity and glycogen phosphorylase inhibition that is not mirrored by its structural analogs [1]. Generic substitution therefore risks misinterpretation of SAR data and compromised experimental reproducibility.

Hypolaetin (27696-41-9) Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


5-Lipoxygenase Selectivity: Hypolaetin vs. Hypolaetin-8-Glucoside and Class Baselines

Hypolaetin demonstrates 15.6-fold greater potency for 5-lipoxygenase (5-LOX) inhibition compared to its own 8-glucoside derivative, and achieves a selectivity ratio of 15.6 for 5-LOX over cyclooxygenase (COX) [1]. This contrasts with the glucoside which, while retaining 5-LOX selectivity (>17.9-fold), exhibits over 12-fold weaker potency, underscoring that glycosylation significantly blunts inhibitory capacity while preserving target preference [1].

Inflammation Eicosanoid Signaling Flavonoid Pharmacology

Glycogen Phosphorylase Inhibition: Hypolaetin Benchmarked Against Closest Structural Analogs

In a focused SAR study of flavones as glycogen phosphorylase (GP) inhibitors, hypolaetin demonstrated intermediate potency (IC50 = 15.7 µM) relative to its close structural analogs 6-hydroxyluteolin (IC50 = 11.6 µM) and quercetagetin (IC50 = 9.7 µM) [1]. This rank order establishes that the C8 hydroxylation pattern in hypolaetin confers distinct GPb inhibitory activity compared to C6 hydroxylation or flavonol scaffolds, providing a critical reference point for medicinal chemistry optimization.

Diabetes Glycogen Metabolism Enzyme Inhibition

Aglycone vs. Glycoside Potency Differential Across Multiple Flavonoid Pairs

A systematic comparison of four aglycone/glycoside flavonoid pairs revealed that glycosylation universally reduces 5-LOX inhibitory potency by 12- to 25-fold while preserving target selectivity [1]. Hypolaetin exhibited the highest absolute potency among the aglycones tested (IC50 = 4.5 µM), exceeding the next most potent aglycone, quercetagetin (IC50 ≈ 8 µM), by approximately 1.8-fold in the same assay system [1].

Flavonoid Pharmacology Glycosylation Effects SAR Studies

Antioxidant Activity of Hypolaetin 8-O-β-D-Galactopyranoside Relative to Vitamin C and Structural Analogs

The hypolaetin derivative hypolaetin 8-O-β-D-galactopyranoside (compound 4) exhibited DPPH radical scavenging activity (IC50 = 15.00 ± 0.50 µg/mL) that was approximately 8.3-fold more potent than vitamin C (IC50 ≈ 125 µg/mL) in the same assay [1]. This glycoside also demonstrated 12.3-fold greater potency than the structurally related compound tiliroside (compound 5; IC50 = 184.2 ± 9.2 µg/mL) in the α-amylase inhibition assay, establishing a clear differentiation between hypolaetin-based scaffolds and other flavonoid glycosides [1].

Oxidative Stress Free Radical Scavenging Natural Product Chemistry

Recommended Procurement Scenarios for Hypolaetin (CAS 27696-41-9) Based on Quantified Differentiation


Inflammation Research Requiring Selective 5-Lipoxygenase Inhibition Without COX Interference

For investigators studying leukotriene-mediated inflammatory pathways, hypolaetin provides a 15.6-fold selectivity window for 5-LOX over COX, with an IC50 of 4.5 µM that is 12.4-fold more potent than its glycosylated counterpart [1]. This makes hypolaetin the preferred aglycone reference standard for establishing SAR baselines in eicosanoid signaling research, particularly when differentiation from luteolin (IC50 ≈ 20 µM) is required [1].

Metabolic Disorder Research Targeting Glycogen Phosphorylase Inhibition

Hypolaetin serves as a critical tool compound for probing the contribution of C8 hydroxylation to glycogen phosphorylase inhibition. Its IC50 of 15.7 µM against GPb establishes it as an intermediate potency scaffold relative to 6-hydroxyluteolin (11.6 µM) and quercetagetin (9.7 µM), enabling researchers to dissect the positional effects of hydroxyl substitution on flavonoid-mediated GP inhibition [1].

Flavonoid SAR and Medicinal Chemistry Optimization Programs

As the most potent 5-LOX inhibitory aglycone among a panel of 14 flavonoids tested, hypolaetin (IC50 = 4.5 µM) outperforms quercetagetin (≈8 µM), scutellarein (≈15 µM), and luteolin (≈20 µM) in direct comparative assays [1]. Procurement of hypolaetin is essential for medicinal chemistry teams seeking to optimize flavonoid-based anti-inflammatory leads, as it defines the upper boundary of aglycone potency in this chemical series [1].

Glycosidase Inhibition Studies Using Hypolaetin-Derived Scaffolds

For research programs investigating α-glucosidase and α-amylase inhibition, hypolaetin-derived glycosides (e.g., hypolaetin 8-O-β-D-galactopyranoside) demonstrate 2.1-fold greater α-glucosidase inhibition (IC50 = 60.00 µg/mL) than acarbose (IC50 = 125.00 µg/mL), and 4.0-fold greater α-amylase inhibition (IC50 = 46.49 µg/mL) than tiliroside (IC50 = 184.2 µg/mL) [1]. Procurement of hypolaetin aglycone enables in-house synthesis and SAR exploration of these highly active glycoside derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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